molecular formula C21H22ClN3O3 B11427493 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzamide

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(propan-2-yl)benzamide

Cat. No.: B11427493
M. Wt: 399.9 g/mol
InChI Key: GPYFREPEBQJERO-UHFFFAOYSA-N
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Description

This compound is a halogenated derivative of a secondary amide with an aromatic substituent. Its chemical formula is C10H12ClNO2 . The presence of a 3-chloro group and a 4-methoxyphenyl group makes it intriguing for various applications .

Preparation Methods

Synthetic Routes::

  • Nitration : The synthesis begins with the nitration of an appropriate precursor. Nitration introduces a nitro group (-NO2) at a specific position on the aromatic ring.
  • Conversion to Amine : The nitro group is then reduced to an amine (-NH2) using reducing agents.
  • Bromination : Finally, bromination occurs to introduce the chlorine atom at the desired position. Since the end product is meta-substituted, a meta-directing group must be utilized .

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. Researchers often synthesize it in the laboratory for targeted applications.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound can undergo oxidation reactions.
  • Reduction : Reduction reactions convert the nitro group to an amine.
  • Substitution : Substitution reactions replace functional groups.
Common Reagents and Conditions::
  • Nitration : Nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
  • Bromination : Bromine (Br2) or N-bromosuccinimide (NBS).

Major Products:: The major product is the titled compound itself.

Scientific Research Applications

Chemistry::

  • Building Block : Used in the synthesis of more complex molecules.
  • Pharmacology : Investigated for potential drug development.
Biology and Medicine::
  • Bioactivity Studies : Examined for biological effects.
  • Targeted Therapy : May have applications in cancer treatment.
Industry::
  • Materials Science : Potential use in material modification.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways to exert its effects.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

3-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22ClN3O3/c1-13(2)25(21(26)16-6-5-14(3)18(22)11-16)12-19-23-20(24-28-19)15-7-9-17(27-4)10-8-15/h5-11,13H,12H2,1-4H3

InChI Key

GPYFREPEBQJERO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C)Cl

Origin of Product

United States

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